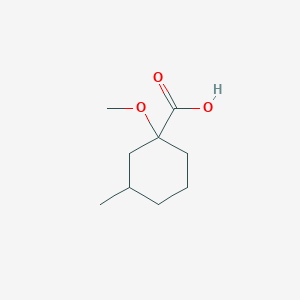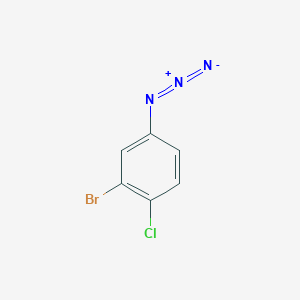
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazine moiety attached to a thiomorpholine ring, which is further functionalized with a dione group. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiomorpholine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, this compound can prevent the spread of cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with anticancer properties.
2-Amino-5-bromopyridine: A brominated aromatic amine used in various chemical syntheses.
Uniqueness
4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromopyrazine derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C8H10BrN3O2S |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 |
InChI Key |
APCAGEYUZUIHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



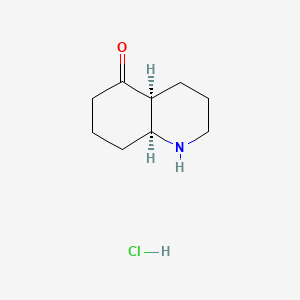
![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
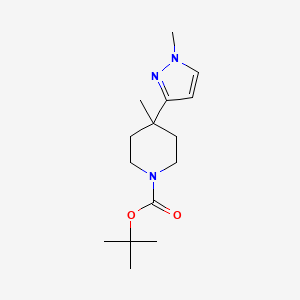


![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
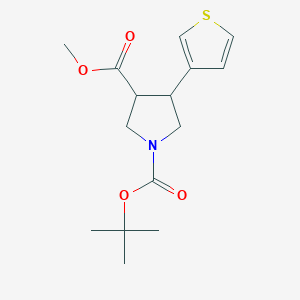
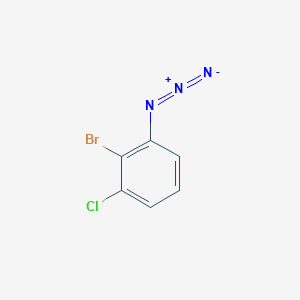
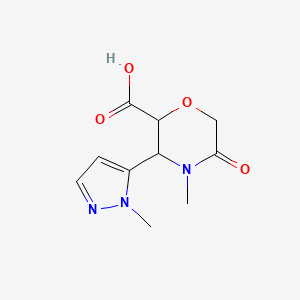
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
